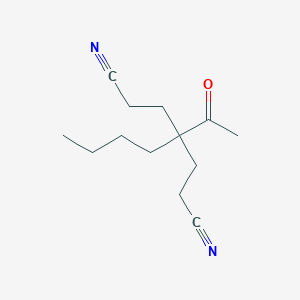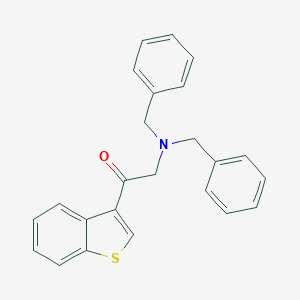![molecular formula C10H12N4OS4 B274526 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B274526.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of thiadiazole derivatives and has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is not fully understood. However, it is believed to exert its pharmacological effects through various pathways such as inhibiting protein synthesis, inducing apoptosis, and reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting protein synthesis. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In bacterial infections, it has been shown to inhibit the growth of various bacterial strains by interfering with bacterial cell wall synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit the growth of cancer cells and bacterial strains, and its anti-inflammatory properties. The limitations of using this compound in lab experiments include its potential toxicity, lack of understanding of its mechanism of action, and the need for further research to fully understand its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide. These include:
1. Further studies on its mechanism of action to fully understand its pharmacological properties.
2. Studies on its potential therapeutic applications in other diseases such as diabetes, cardiovascular diseases, and neurological disorders.
3. Development of new derivatives of this compound with improved pharmacological properties.
4. Studies on the toxicity and safety of this compound in animal models and humans.
5. Clinical trials to evaluate its therapeutic potential in humans.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and bacterial infections. Further research is needed to fully understand its mechanism of action and therapeutic potential.
Métodos De Síntesis
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-amino-5-(ethylthio)-1,3,4-thiadiazole with 2-chloro-4-methylthiazole in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and bacterial infections. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, it has been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models. In bacterial infections, it has been studied for its antibacterial properties and has shown to inhibit the growth of various bacterial strains.
Propiedades
Fórmula molecular |
C10H12N4OS4 |
|---|---|
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C10H12N4OS4/c1-3-16-10-14-13-8(19-10)12-7(15)5-18-9-11-6(2)4-17-9/h4H,3,5H2,1-2H3,(H,12,13,15) |
Clave InChI |
WFRMEAYMQJWBAI-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC(=CS2)C |
SMILES canónico |
CCSC1=NN=C(S1)NC(=O)CSC2=NC(=CS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2-carboxyethyl)amino]-2,2,3,3-tetrafluoro-4-oxobutanoyl}-beta-alanine](/img/structure/B274443.png)



![1-Iodo-4-phenylbicyclo[2.2.2]octane](/img/structure/B274455.png)

![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B274459.png)
![2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B274461.png)
![4-Methyl-2-[2-(toluene-4-sulfonyl)-acetylamino]-thiazole-5-carboxylic acid ethyl ester](/img/structure/B274463.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B274466.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B274468.png)
![2-({[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B274471.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B274477.png)
![2-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274485.png)